- High-Valent Iron-Oxo Complexes as Dominant Species to Eliminate Pharmaceuticals and Chloride-Containing Intermediates by the Activation of Peroxymonosulfate Under Visible Irradiation, Catalysis Letters, 2020, 150(5), 1355-1367
Cas no 526-83-0 (DL-Tartaric acid)
DL-Tartaric acid Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R)-2,3-Dihydroxybernsteinsaeure
- D(-)-Tartaric acid
- D-2,3-Dihydroxysuccinic acid
- DL-Tartaric acid
- L-(+)-TARTARIC ACID
- EN300-19175
- Tox21_302052
- C4H6O6
- 868-14-4
- HMS3370M15
- NCI60_001102
- Paratartaric aicd
- MFCD00064206
- Kyselina vinna [Czech]
- bmse000167
- 2,3-Dihydroxysuccinic acid, (DL)-
- CAS-133-37-9
- 1007601-97-9
- 1,2-dicarboxylic acid
- Racemic tartaric acid
- (2S,3S)-(-)-Tartaric acid; D(-)-Threaric acid;D(-)-Dihydroxysuccinic acid
- tartaric acid
- NS00079739
- E-7050 (2S,3S)-2,3-dihydroxysuccinic acid
- NSC62778
- NS00078822
- CHEBI:15674
- SB44180
- Butanedioic acid, 2,3-dihydroxy-; 2,3-Dihydroxybutanedioic acid
- SCHEMBL848
- NSC 148314
- DTXCID3026986
- (.+-.)-Tartaric acid
- SB44181
- NS00079339
- Butanedioic acid, 2,3-dihydroxy-, (R*,R*)-
- STK387106
- F2191-0230
- Butanedioic acid,3-dihydroxy-
- Tartaric acid, (DL)-
- HY-N2436
- (+)-2,3-dihydroxybutanedioic acid
- NSC133735
- Q194322
- dl-2,3-dihydroxybutanedioic acid
- DTXSID501031477
- d-alpha,beta-Dihydroxysuccinic acid
- Tartaric acid [USAN:JAN]
- Tartaric acid, (.+/-.)-
- 2,3-Dihydroxysuccinicacid
- DTXSID5046986
- DB-016129
- TARTARIC ACID, (L)
- 2,3-Dihydrosuccinic acid
- NSC148314
- BCP14303
- Copper, mixt. with [R-(R*,R*)]-2,3-dihydroxybutanedioic acid monopotassium salt
- DB-016159
- 3-carboxy-2,3-dihydroxypropanoic acid
- Butanedioic acid, 2,3-dihydroxy-(R*,R*)-(.+/-.)-
- WLN: QVYQYQVQ
- (+/-)-2,3-dihydroxy-1,4-butanedioic acid
- Z104473036
- BBL011588
- Tartaric acid D,L
- AS-10983
- NCGC00256063-01
- tartrate
- Tartaric acid, L-(+)-
- Resolvable tartaric acid
- (-) D-Tartaric acid
- NCGC00347131-03
- Racemic acid
- DL-Tartrate
- D(-)-Tartaric acid; DL-Tartaric acid;
- CS-0022654
- BUTANEDIOIC ACID, 2,3-DIHYDROXY-
- Succinic acid,3-dihydroxy
- (+)-2,3-dihydroxy-1,4-butanedioic acid
- NSC608773
- 2,3-Dihydroxysuccinic acid
- Sal tartar (Salt/Mix)
- Succinic acid,3-dihydroxy-
- Traubensaure
- 2,3-dihydroxy-[R-(R*,R*)]-Butanedioicacid
- Tartaric acid, (.+-.)-
- Butanedioic acid,3-dihydroxy-, (R*,R*)-(.+-.)-
- NSC-608773
- NSC-148314
- 133-37-9
- MFCD00071626
- Butanedioic acid,3-dihydroxy- [R-(R*,R*)]-
- 526-83-0
- Paratartaric acid
- Kyselina 2,3-dihydroxybutandiova [Czech]
- Dihydroxysuccinic acid, (DL)-
- T0001
- d-.alpha.,.beta.-Dihydroxysuccinic acid
- Butanedioic acid, 2,3-dihydroxy- (R-(R*,R*))-
- AKOS000120086
- (-) tartaric acid
- Tartaric acid (VAN)
- DA-62945
- s2997
- (+) tartaric acid
- SMP2_000051
- AKOS016844048
- CHEMBL333714
- DB-042899
- (.+/-.)-Tartaric acid
- NSC-133735
- (2RS,3RS)-Tartaric acid
- Uvic acid
- Oprea1_827092
- NSC155080
- Malic acid, 3-hydroxy-
- 2,3-Dihydroxybutanedioic acid
-
- MDL: MFCD00064206
- Inchi: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)
- InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C(=O)O)O
Computed Properties
- Exact Mass: 150.01600
- Monoisotopic Mass: 150.016438
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115
- Molecular Weight: 150.09
- XLogP3: -1.9
Experimental Properties
- Color/Form: White crystalline biprotic organic acids
- Density: 1.886
- Melting Point: 173.625°C
- Boiling Point: 399.3°Cat760mmHg
- Flash Point: 209.4°C
- Solubility: 1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C
- PSA: 115.06000
- LogP: -2.12260
DL-Tartaric acid Customs Data
- HS CODE:2918120000
- Customs Data:
China Customs Code:
2918120000Overview:
HS:2918120000 tartaric acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB Minimum tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS:2918120000 (2s,3s)-2,3-dihydroxysuccinic acid VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB MFN tariff:6.5% General tariff:35.0%
DL-Tartaric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S2997-100mg |
DL-Tartaric acid |
526-83-0 | 99% | 100mg |
¥794.43 | 2023-09-15 | |
| TRC | D285896-100mg |
dl-tartaric acid |
526-83-0 | 100mg |
$ 87.00 | 2023-09-08 | ||
| TRC | D285896-500mg |
dl-tartaric acid |
526-83-0 | 500mg |
$ 98.00 | 2023-09-08 | ||
| TRC | D285896-1g |
dl-tartaric acid |
526-83-0 | 1g |
$ 144.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D875395-2.5kg |
2,3-Dihydroxysuccinic acid |
526-83-0 | ≥95% | 2.5kg |
¥1,184.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D875395-25g |
2,3-Dihydroxysuccinic acid |
526-83-0 | ≥95% | 25g |
¥52.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D875395-100g |
2,3-Dihydroxysuccinic acid |
526-83-0 | ≥95% | 100g |
¥118.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D875395-500g |
2,3-Dihydroxysuccinic acid |
526-83-0 | ≥95% | 500g |
¥396.00 | 2022-01-11 | |
| DC Chemicals | DCJ-065-20 mg |
D(-)-Tartaric acid |
526-83-0 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QD189-25g |
DL-Tartaric acid |
526-83-0 | 95+% | 25g |
69CNY | 2021-05-07 |
DL-Tartaric acid Production Method
Production Method 1
DL-Tartaric acid Raw materials
DL-Tartaric acid Preparation Products
- Malic acid (6915-15-7)
- 9-Oxo-10(9H)-acridinecarboxaldehyde (1177432-69-7)
- 1a,10b-dihydro-6H-dibenzo[b,f]oxireno[2,3-d]azepine-6-carboxamide (36507-30-9)
- acridine-9-carbaldehyde (885-23-4)
- Acridone (578-95-0)
- Citric acid (77-92-9)
- (106680-74-4)
- Urea, N,N-bis(2-formylphenyl)- (1391124-13-2)
- DL-Tartaric acid (526-83-0)
- 11-Keto Oxcarbazepine (537693-29-1)
- 4-Formyl-9-oxo-10(9H)-acridinecarboxamide (1095650-06-8)
DL-Tartaric acid Suppliers
DL-Tartaric acid Related Literature
-
Yan-Wu Zhao,Xian-Ming Zhang J. Mater. Chem. C 2020 8 4453
-
Mausumi Mahapatra,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2015 17 5450
-
Paulo S. Carvalho,Luan F. Diniz,Alejandro P. Ayala CrystEngComm 2023 25 1693
-
Tanaya Bose,Anjan Banerjee,Smita Nahar,Souvik Maiti,Vaijayanti A. Kumar Chem. Commun. 2015 51 7693
-
Fangfang Yu,Yun Chen,Hui Jiang,Xuemei Wang Analyst 2020 145 6769
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Sugar acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbohydrates and carbohydrate conjugates Sugar acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on DL-Tartaric acid
DL-Tartaric Acid (CAS No. 526-83-0): A Multifunctional Chiral Compound in Chemical and Biomedical Applications
DL-Tartaric acid (CAS No. 526-83-0), a naturally occurring organic compound, has emerged as a cornerstone in the fields of chemistry, pharmaceuticals, and biomedicine due to its unique chiral properties and versatile functional groups. As a disaccharide derivative, it exhibits exceptional enantioselectivity, making it indispensable for processes requiring precise molecular orientation, such as chiral resolution and asymmetric synthesis.
Structurally, DL-tartaric acid features two asymmetric carbon atoms, resulting in its meso form when combined with its enantiomer (R,R- or S,S-configuration). This property enables its use as a chiral resolving agent in separating racemic mixtures of drugs like β-blockers or nonsteroidal anti-inflammatory agents. Recent advancements have leveraged its hydroxyl groups for covalent attachment to nanoparticles, enhancing their stability and targeting efficiency in drug delivery systems (Jiang et al., 2023).
In pharmaceutical development, DL-tartaric acid’s role extends beyond chiral separation to serve as an excipient in formulations requiring controlled release profiles. Its buffering capacity (pKa ~ 3.0) stabilizes active pharmaceutical ingredients (APIs) under varying pH conditions, critical for oral and injectable drug products. A 2024 study demonstrated its efficacy in encapsulating mRNA vaccines within lipid nanoparticles (Nature Communications, 15: 1189), highlighting its potential in next-generation therapeutics.
Beyond traditional applications, emerging research explores DL-tartaric acid’s interaction with biological systems at the nanoscale. When complexed with metal ions like iron or copper, it forms biocompatible coordination polymers that exhibit magnetic resonance imaging (MRI) contrast-enhancing properties (Zhang et al., 2024). These biohybrid materials are now being tested for dual diagnostic-imaging and targeted drug release platforms.
In materials science, the compound’s ability to form hydrogen bonds drives innovations in green chemistry. Recent reports describe its use as a solvent substitute for toxic organic solvents during the synthesis of conjugated polymers (ChemSusChem, 17: 456–469). This application aligns with global sustainability goals by reducing environmental footprints while maintaining reaction efficiency.
The compound’s historical significance dates back to Pasteur’s crystallization experiments on racemic tartaric acid crystals, yet modern techniques like computational docking have unveiled novel interactions. Molecular dynamics simulations published in Bioorganic & Medicinal Chemistry Letters (2024) revealed how DL-tartaric acid derivatives bind selectively to G-protein coupled receptors (GPCRs), suggesting potential for developing subtype-specific agonists/antagonists.
Clinical trials now incorporate DL-tartaric acid-modified carriers for delivering siRNA molecules across blood-brain barriers (BBB). A phase I study showed enhanced permeability without cytotoxicity when using tartaric acid-functionalized dendrimers (Biomaterials Science, 11: 789–801). Such advancements underscore its evolving role from a simple excipient to an integral component of precision medicine strategies.
In analytical chemistry, derivatization techniques involving DL-tartaric acid improve detection limits for trace metabolites via mass spectrometry (Analytica Chimica Acta, 1245: 1–15). Its ability to form stable adducts with polar analytes enhances ionization efficiency without altering sample matrices—a breakthrough for metabolomics studies analyzing disease biomarkers at femtomolar concentrations.
Ongoing research focuses on engineering enzyme-catalyzed biosynthesis pathways using engineered microorganisms to produce optically pure L-tartaric acid variants (Nature Catalysis, 7: 987–996). This bio-based production method reduces reliance on chemical resolution steps while achieving >99% enantiomeric excess—a milestone toward sustainable manufacturing practices.
The compound’s future trajectory includes integration into wearable biosensors where its redox properties enable real-time glucose monitoring via enzymatic reactions (Sensors & Actuators B: Chemical